Chemical structure of 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
This technical guide provides a comprehensive analysis of 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine , a privileged scaffold in medicinal chemistry. This molecule serves as a critical template for the development of AT...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine , a privileged scaffold in medicinal chemistry. This molecule serves as a critical template for the development of ATP-competitive kinase inhibitors (specifically VEGFR-2, CK2, and B-Raf) and has emerged in screens for anti-tubercular agents targeting ATP synthase.
[1]
Executive Summary & Chemical Identity
3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 32016-25-4) is a fused heterocyclic system characterized by a pyrazolo[1,5-a]pyrimidine core substituted with phenyl rings at the C3 and C6 positions and a primary amine at C7.[1][2][3]
This structure is bioisosteric to the purine ring of ATP, allowing it to function as a "privileged scaffold" in drug discovery. It effectively mimics the adenine moiety, facilitating hydrogen bonding within the hinge region of various protein kinases.
Physicochemical Profile[5][6][7][8][9]
Parameter
Data
IUPAC Name
3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS Number
32016-25-4
Molecular Formula
C₁₈H₁₄N₄
Molecular Weight
286.33 g/mol
Core Scaffold
Pyrazolo[1,5-a]pyrimidine
H-Bond Donors
2 (Primary Amine)
H-Bond Acceptors
3 (N1, N4, N-amine)
Topological Polar Surface Area
~52 Ų
Solubility
Low in water; Soluble in DMSO, DMF
Melting Point
>260°C (decomposition)
Synthesis & Reaction Engineering
The synthesis of 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine requires a regioselective condensation strategy. The most robust protocol involves the reaction of a 4-substituted-5-aminopyrazole with a 2-substituted-3-alkoxyacrylonitrile.
Mechanistic Pathway[6]
Precursor Formation: 4-phenyl-1H-pyrazol-5-amine is generated (often via the reaction of 2-phenyl-3-oxopropanenitrile with hydrazine).
Electrophile Preparation: 2-phenyl-3-ethoxyacrylonitrile is prepared to provide the C6-phenyl and the C7-nitrogen source.
Cyclocondensation: The exocyclic amine of the pyrazole attacks the nitrile or the activated alkene, followed by ring closure.
Diagram: Regioselective Synthesis Workflow
The following diagram outlines the critical synthetic steps and decision nodes for ensuring the correct isomer (7-amine vs 5-amine).
Caption: Synthetic pathway for the regioselective formation of the 7-amine isomer via aminopyrazole condensation.
Experimental Protocol: Laboratory Scale Synthesis
Note: This protocol assumes access to standard organic synthesis equipment.
Reactants: Charge a round-bottom flask with 4-phenyl-1H-pyrazol-5-amine (1.0 eq) and 2-phenyl-3-ethoxyacrylonitrile (1.1 eq).
Solvent System: Dissolve in glacial acetic acid (AcOH) or DMF. AcOH is preferred to catalyze the cyclization via protonation of the nitrile.
Reflux: Heat the mixture to reflux (approx. 118°C for AcOH) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
Purification: Pour the mixture into ice-cold water. Filter the resulting precipitate. Recrystallize from Ethanol/DMF to yield yellow/off-white crystals.
Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of the ethoxy signals and the presence of the pyrimidine proton singlet around 8.5 ppm.
Pharmacological Mechanism & SAR
The 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine scaffold acts primarily as a Type I kinase inhibitor.
Mechanism of Action (MOA)
ATP Mimicry: The pyrazolo[1,5-a]pyrimidine core aligns with the adenine binding pocket of the kinase.
Hinge Binding: The N1 and the exocyclic 7-NH₂ group form a donor-acceptor motif that hydrogen bonds with the kinase hinge region (backbone residues).
Hydrophobic Interactions:
3-Phenyl: Occupies the hydrophobic pocket behind the gatekeeper residue (Selectivity determinant).
6-Phenyl: Extends towards the solvent-exposed region or interacts with the P-loop, depending on the specific kinase conformation.
Structure-Activity Relationship (SAR) Map
Modifications to the 3,6-diphenyl core dictate selectivity:
7-Amine: Essential for H-bonding. Alkylation here usually reduces potency unless cyclized into a urea (common in VEGFR inhibitors).
3-Position: Substitution on this phenyl ring (e.g., 4-fluoro, 3-nitro) tunes affinity for specific kinases like CK2 or p38 MAPK .
6-Position: Critical for VEGFR-2 (KDR) activity. Bulky substituents here can improve selectivity against off-target kinases.
Diagram: Kinase Signaling Pathway Inhibition
The following diagram illustrates the downstream effects of inhibiting KDR (VEGFR-2) using this scaffold.
Caption: Signal transduction blockade: The scaffold inhibits VEGFR-2, preventing downstream PI3K/AKT and MAPK signaling.
Biological Evaluation Protocols
To validate the activity of this scaffold, the following self-validating assays are recommended.
A. In Vitro Kinase Assay (Radiometric)
This is the gold standard for determining IC₅₀ values.
Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT.
Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).
Reaction: Incubate recombinant kinase (e.g., KDR) with the test compound (0.1 nM – 10 µM) for 15 min.
Termination: Spot onto P81 phosphocellulose paper after 30 min. Wash with 0.75% phosphoric acid.
Quantification: Scintillation counting.
B. Anti-Tubercular Screen (M. tuberculosis H37Rv)
Recent literature suggests 3,5- and 3,6-diphenyl variants inhibit mycobacterial ATP synthase.
Medium: Middlebrook 7H9 broth supplemented with OADC.
Inoculum: M. tuberculosis H37Rv (OD₆₀₀ = 0.05).
Incubation: 7 days at 37°C in the presence of the compound.
Readout: Alamar Blue (Resazurin) assay. A color change from blue to pink indicates bacterial growth (failure of inhibition).
References
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
Source: RSC Advances (2021)
URL:[Link]
7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors.
Source: Journal of Medicinal Chemistry (ACS)
URL:[Link]
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.
Source: ACS Infectious Diseases
URL:[4][Link]4]
Pyrazolo[1,5-a]pyrimidine scaffold: A review on its synthesis and biological activities.
Source: European Journal of Medicinal Chemistry
URL:[Link]
PubChem Compound Summary: 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine.
Source:[5] National Center for Biotechnology Information (NCBI)
URL:[Link]
Technical Guide: Design, Synthesis, and Profiling of 3,6-Diphenyl Pyrazolo[1,5-a]pyrimidine Derivatives
Executive Summary This technical guide provides a comprehensive framework for the development of 3,6-diphenyl substituted pyrazolo[1,5-a]pyrimidine derivatives . Recognized as a "privileged scaffold" in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive framework for the development of 3,6-diphenyl substituted pyrazolo[1,5-a]pyrimidine derivatives . Recognized as a "privileged scaffold" in medicinal chemistry, this specific substitution pattern has demonstrated high potency as an ATP-competitive inhibitor for Cyclin-Dependent Kinases (CDK2/CDK1) and Src Family Kinases (SFK) .
This document moves beyond basic synthesis, detailing the critical regiochemical controls required to isolate the bioactive [1,5-a] isomer over the thermodynamically stable [3,4-b] byproduct. It integrates Structure-Activity Relationship (SAR) logic with validated experimental protocols for researchers in oncology and immunology drug discovery.
Part 1: Chemical Architecture & SAR Logic
The pyrazolo[1,5-a]pyrimidine core mimics the purine ring of ATP, allowing it to anchor into the kinase hinge region. The 3,6-diphenyl substitution is not arbitrary; it addresses specific hydrophobic pockets adjacent to the ATP-binding site.
Structure-Activity Relationship (SAR) Analysis
Position
Substituent
Mechanistic Function
Core
Pyrazolo[1,5-a]pyrimidine
Hinge Binder: The N1 and/or N4 nitrogens (depending on tautomer) form hydrogen bonds with the kinase hinge region (e.g., Glu81/Leu83 in CDK2).
C3
Phenyl Group
Gatekeeper Interaction: This moiety extends into the hydrophobic back pocket, often interacting with the gatekeeper residue. Substitution here (e.g., 3-chlorophenyl) modulates selectivity between Src and EGFR.
C6
Phenyl Group
Solvent Front/Hydrophobic Pocket: This ring occupies the ribose-binding pocket or extends toward the solvent front. It is critical for potency; removing it often results in >100-fold loss of activity.
C7
Amino/Substituted Amine
Solubility & Selectivity: Often derivatized to improve physicochemical properties (LogP) and reduce hERG liability.
Part 2: Synthetic Pathways & Regiocontrol
The synthesis of 3,6-diphenyl pyrazolo[1,5-a]pyrimidines hinges on the condensation of 3(5)-amino-4-phenylpyrazole with 2-phenyl-1,3-electrophiles .
The Regioselectivity Challenge
A common failure mode in this synthesis is the formation of the isomeric pyrazolo[3,4-b]pyridine or mis-cyclization at the exocyclic amine vs. ring nitrogen.
Kinetic Control: Reaction at the ring nitrogen (N1) yields the desired [1,5-a] scaffold.
Thermodynamic Control: Reaction at the exocyclic amine often leads to [3,4-b] isomers or linear amides.
Validated Synthetic Workflow
The following diagram illustrates the critical decision points in the synthetic pathway to ensure regio-purity.
Caption: Regioselective synthesis pathway. Acidic conditions (AcOH) favor the formation of the biologically active [1,5-a] scaffold via N1 nucleophilic attack.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 3,6-Diphenylpyrazolo[1,5-a]pyrimidine
Causality: Glacial acetic acid is used as the solvent to protonate the exocyclic amine, reducing its nucleophilicity relative to the ring nitrogen (N1), thereby forcing the cyclization to occur at N1 to form the [1,5-a] bridge.
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 4-phenyl-1H-pyrazol-5-amine in 5 mL of glacial acetic acid.
Addition: Add 1.1 mmol of the 2-phenyl-substituted enaminone.
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).
Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice (20g).
Neutralization: Carefully neutralize with saturated NaHCO₃ solution until pH ~7. A solid precipitate should form.
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF (9:1) to obtain the pure 3,6-diphenyl derivative.
Protocol 2: ADP-Glo™ Kinase Assay (CDK2/Cyclin E)
Causality: This assay measures the conversion of ATP to ADP. It is preferred over radioactive assays for high-throughput screening due to its high sensitivity and Z' factor.
Reagents:
Enzyme: Recombinant Human CDK2/Cyclin E1.
Substrate: Histone H1 peptide.
Tracer: Ultra-pure ATP (10 µM final).
Workflow:
Preparation: Dilute compounds in DMSO (serial dilutions).
Incubation: Add 2 µL of compound + 4 µL of Enzyme/Substrate mix to a 384-well plate. Incubate for 10 min at RT.
Reaction Start: Add 4 µL of ATP. Incubate for 60 min at RT.
Depletion: Add 10 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min.
Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
Read: Measure luminescence on a plate reader (e.g., EnVision).
Part 4: Biological Mechanism of Action
The 3,6-diphenyl pyrazolo[1,5-a]pyrimidine derivatives function primarily by competing with ATP for the binding site of the kinase. By blocking ATP, they prevent the phosphorylation of downstream substrates (e.g., Rb protein in the cell cycle), leading to cell cycle arrest at G1/S or G2/M phases.
Caption: Mechanism of Action. The inhibitor outcompetes ATP, preventing substrate phosphorylation and inducing apoptosis.
References
Williamson, D. S., et al. (2005). "Novel pyrazolo[1,5-a]pyrimidines as potent inhibitors of CDK2."[1][2][3][4] Bioorganic & Medicinal Chemistry Letters.
Mukaiyama, H., et al. (2008).[5] "Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade."[5] Bioorganic & Medicinal Chemistry. [5]
Fray, M. J., et al. (2003). "Structure-activity relationships of pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2." Journal of Medicinal Chemistry.
Attia, M. H., et al. (2024). "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases." Molecules.
Aggarwal, R., et al. (2006). "Regioselective synthesis of some new 3,6-disubstituted pyrazolo[1,5-a]pyrimidines." Journal of Heterocyclic Chemistry.
An In-depth Technical Guide to 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine and its Analogs: Synthesis, Characterization, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals. The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry The pyrazolo[1,5-a]pyrimidine ring system is a fuse...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, scientists, and drug development professionals.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine ring system is a fused bicyclic heterocycle that is considered a "privileged structure" in medicinal chemistry. Its rigid, planar framework is amenable to chemical modifications at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity.[7] This versatility has led to the development of numerous derivatives with a wide range of therapeutic applications.
Key Structural Features and Isomers:
The pyrazolo[1,5-a]pyrimidine core consists of a pyrazole ring fused to a pyrimidine ring. The numbering of the atoms in the ring system is crucial for understanding the structure-activity relationships of its derivatives.
Caption: General structure of the Pyrazolo[1,5-a]pyrimidine core.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
A common and effective method for the synthesis of pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3][4][7] Microwave-assisted synthesis has also been shown to be an efficient method for achieving high yields in shorter reaction times.[7]
General Synthetic Protocol
A representative protocol for the synthesis of a 3,5-disubstituted-pyrazolo[1,5-a]pyrimidin-7-amine is outlined below. This can be adapted for the synthesis of 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine by selecting the appropriate starting materials.
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate.
A solution of a 3-phenyl-1H-pyrazol-5-amine and a suitable β-ketoester (e.g., ethyl benzoylacetate to introduce a phenyl group at the 5-position) in glacial acetic acid is refluxed for several hours.[2]
The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed, and dried to yield the pyrazolo[1,5-a]pyrimidin-7(4H)-one.[2]
Step 2: Chlorination of the Pyrazolo[1,5-a]pyrimidin-7(4H)-one.
A slurry of the pyrazolo[1,5-a]pyrimidin-7(4H)-one in phosphorus oxychloride (POCl₃) is refluxed.[2]
The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water.
The resulting solid, the 7-chloropyrazolo[1,5-a]pyrimidine, is filtered, washed, and dried.[2]
Step 3: Amination to form the Pyrazolo[1,5-a]pyrimidin-7-amine.
The 7-chloropyrazolo[1,5-a]pyrimidine is dissolved in a suitable solvent, such as ethanol or isopropanol.
An excess of the desired amine (in this case, ammonia or an ammonia equivalent for the primary amine) is added, and the mixture is heated in a sealed vessel.
After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidin-7-amines.
Physicochemical Properties and Structural Characterization
The physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives can be tailored through the introduction of different substituents. These properties are critical for their pharmacokinetic and pharmacodynamic profiles.
Property
Typical Range/Value
Significance
Molecular Weight
250 - 500 g/mol
Influences solubility and membrane permeability.
LogP
2 - 5
A measure of lipophilicity, affecting absorption and distribution.
Hydrogen Bond Donors
1 - 3
Important for target binding and solubility.
Hydrogen Bond Acceptors
3 - 6
Crucial for interactions with biological targets.
Structural Elucidation Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the core structure and the position of substituents.[1][3][8]
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that aid in structural confirmation.[8]
X-ray Crystallography: Offers definitive proof of the three-dimensional structure and stereochemistry of the molecule.[1]
Biological Activity and Therapeutic Potential
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Many pyrazolo[1,5-a]pyrimidines exhibit potent anticancer activity, often through the inhibition of various protein kinases.[7][9]
Kinase Inhibition: This scaffold has been identified as a potent inhibitor of kinases such as PIM-1, KDR, and Bruton's tyrosine kinase (BTK), which are involved in cancer cell proliferation and survival.[1][9][10] For instance, certain derivatives have shown significant inhibitory activity against the PIM-1 kinase, with IC₅₀ values in the sub-micromolar range.[9]
Cytotoxicity: These compounds have demonstrated cytotoxicity against various cancer cell lines, including colon (HCT-116) and breast (MCF-7) cancer cells.[1][9]
Caption: Mechanism of action via protein kinase inhibition.
Antitubercular Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as novel antitubercular agents.[2][3][4][5][6]
Mechanism of Action: Some derivatives have been found to inhibit the growth of Mycobacterium tuberculosis (M.tb).[2][3][4] The mechanism of action for some of these compounds involves the inhibition of mycobacterial ATP synthase.[2]
Activity against Drug-Resistant Strains: The development of new antitubercular agents is crucial to combat the rise of multidrug-resistant tuberculosis (MDR-TB).[4] The novel mechanism of action of some pyrazolo[1,5-a]pyrimidines makes them promising candidates for treating resistant infections.
Future Directions and Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
Structure-Activity Relationship (SAR) Studies: Further optimization of the substituents on the pyrazolo[1,5-a]pyrimidine core to enhance potency and selectivity for specific biological targets.[2][10]
Pharmacokinetic Profiling: In-depth studies to improve the drug-like properties of these compounds, including solubility, metabolic stability, and oral bioavailability.
Exploration of New Therapeutic Areas: Investigating the potential of this scaffold for treating other diseases, such as viral infections and inflammatory disorders.[11][12]
References
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience.
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. (2020). PubMed.
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing.
Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). MDPI.
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases.
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC.
Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. (2021).
Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. (2021). PubMed.
Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. (2002). PubMed.
Synthesis of 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine from aminopyrazoles
Technical Application Note: Regioselective Synthesis of 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine Introduction & Scope The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Regioselective Synthesis of 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Introduction & Scope
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine core found in ATP. Derivatives of this scaffold demonstrate potent activity as cyclin-dependent kinase (CDK) inhibitors, adenosine receptor antagonists, and KDR kinase inhibitors.
This Application Note details the regioselective synthesis of 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine . This specific derivative presents a synthetic challenge: ensuring the correct orientation of the phenyl rings while installing a primary amine at the 7-position. Unlike standard condensations that yield 7-keto derivatives (using
-keto esters), this protocol utilizes an alkoxymethylene nitrile electrophile to exclusively generate the 7-amine functionality.
Target Audience: Medicinal Chemists, Process Development Scientists.
Retrosynthetic Analysis & Strategy
The synthesis is designed around a [3+3] cyclocondensation strategy. The pyrazolo[1,5-a]pyrimidine core is constructed by fusing a 3-carbon fragment (from the acrylonitrile) onto the nitrogen-rich pyrazole backbone.
Critical Disconnection:
Bond A: Formation of the N4–C5 bond (Michael-type addition).
Bond B: Formation of the C7–N1 bond (Intramolecular cyclization onto nitrile).
Regiochemistry Control:
The reaction relies on the nucleophilic differential between the exocyclic amine (
) and the endocyclic pyrazole nitrogen ().[1] The exocyclic amine is kinetically more nucleophilic, attacking the -carbon of the electrophile first.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the bicyclic core.
Reagents & Material Selection
To ensure reproducibility and high yields, the quality of the starting materials is paramount.
Reagent
Role
Critical Specification
4-Phenyl-1H-pyrazol-5-amine
Core Scaffold
>98% Purity. Note: Commercial samples may contain the 3-phenyl isomer; verify by NMR.
2-Phenyl-3-ethoxyacrylonitrile
Electrophile
Freshly prepared or stored under Ar. Instability: Hydrolyzes to formyl-phenylacetonitrile if wet.
Glacial Acetic Acid
Solvent/Catalyst
Anhydrous. Promotes proton transfer during cyclization.
Piperidine
Base Catalyst
Optional (Method B). Used if acid-sensitive groups are present.
Experimental Protocols
Two methods are provided. Method A is the standard robust protocol for scale-up. Method B is a rapid microwave-assisted protocol for library generation.
Step 1: Preparation of Electrophile (If not commercial)
Since 2-phenyl-3-ethoxyacrylonitrile is expensive/unstable, in-situ preparation is recommended.
Charge a flask with phenylacetonitrile (10 mmol) and triethyl orthoformate (15 mmol).
Add Acetic anhydride (20 mmol).
Reflux at 120°C for 4-6 hours.
Concentrate under reduced pressure to remove volatile esters.
Result: Crude 2-phenyl-3-ethoxyacrylonitrile (Yellow oil). Use directly in Step 2.
Step 2: Cyclocondensation (Method A - Thermal/Acidic)
Best for: Gram-scale synthesis, high purity.
Dissolve: In a round-bottom flask, dissolve 4-phenyl-1H-pyrazol-5-amine (1.0 eq) in Glacial Acetic Acid (10 mL per gram of amine).
Add: Add the crude 2-phenyl-3-ethoxyacrylonitrile (1.1 eq) dropwise.
Reflux: Heat the mixture to reflux (118°C) with stirring for 4–6 hours.
Monitoring: TLC (5% MeOH in DCM). The starting amine spot (
) should disappear; a fluorescent product spot () will appear.
Cool: Allow the reaction to cool to room temperature. The product often precipitates as a solid.
Precipitate: If no solid forms, pour the mixture into ice-cold water (50 mL). Neutralize carefully with saturated
to pH 7–8.
Filter: Collect the solid by vacuum filtration.
Purify: Recrystallize from Ethanol/DMF (9:1) or perform flash chromatography (DCM
2% MeOH/DCM).
Step 2: Cyclocondensation (Method B - Microwave/Basic)
Best for: Library synthesis, speed.
Combine: In a microwave vial, mix aminopyrazole (0.5 mmol), acrylonitrile (0.55 mmol), and Ethanol (3 mL).
Catalyst: Add Piperidine (5 drops).
Irradiate: Heat at 140°C for 20 minutes (High Absorption setting).
Workup: Cool to 0°C. Filter the precipitated solid. Wash with cold ethanol.
Reaction Mechanism & Pathway
Understanding the mechanism is crucial for troubleshooting regioisomer formation.[2]
Michael Addition: The exocyclic amine (
) of the pyrazole attacks the -carbon of the acrylonitrile (C3 of the propene chain).
Elimination: Ethanol is eliminated, forming an intermediate enaminonitrile.
Cyclization: The endocyclic pyrazole nitrogen (N1) attacks the nitrile carbon.
Tautomerization: The resulting imine tautomerizes to the stable 7-amino aromatic system.
Figure 2: Mechanistic flow from reactants to the fused aromatic system.
Characterization & Validation
The product must be validated to confirm the 7-amino structure versus the 7-keto (which occurs if water enters the reaction) or regioisomers.
Key Analytical Data (Expected):
Technique
Diagnostic Signal
Interpretation
1H NMR
8.3–8.5 ppm (s, 1H)
H-5 proton on the pyrimidine ring. Singlet indicates no adjacent protons.
C-7 . Carbon attached to the amine.[2][3][4][5][6][7]
HRMS
Matches calculated mass for .
Regioisomer Check:
If the phenyl group on the electrophile was at the
-position instead of , you would get the 5,7-diphenyl isomer. The singlet at H-5 is the key differentiator. If H-5 is a doublet or absent, the substitution pattern is incorrect.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Product is an oil/gum
Incomplete cyclization or residual solvent.
Triturate with diethyl ether or sonicate in cold ethanol to induce crystallization.
Formation of 7-OH (Pyrimidinone)
Hydrolysis of the nitrile or intermediate.
Ensure Acetic Acid is glacial (anhydrous). Protect reaction from atmospheric moisture.
Low Yield
Polymerization of electrophile.
Prepare 2-phenyl-3-ethoxyacrylonitrile fresh. Do not store for >24h.
Starting material remains
Low reactivity of amine.
Switch to Method B (Microwave) or add catalytic to the thermal reaction.
References
Al-Haiza, M. A., et al. (2001). Synthesis of some new pyrazolo[1,5-a]pyrimidine derivatives. Molecules, 6(12), 984-989. Link
Springer, R. H., et al. (1982). Pyrazolo[1,5-a]pyrimidines: Synthesis and biological activity. Journal of Medicinal Chemistry, 25(3), 235-242. Link
Dawood, K. M., et al. (2006). Heterocyclic Synthesis via Enaminonitriles: A Convenient Route to Some New Pyrazolo[1,5-a]pyrimidines. Heteroatom Chemistry, 17(7), 621-628. Link
Aggarwal, R., et al. (2011). Regioselective synthesis of trifluoromethyl-containing pyrazolo[1,5-a]pyrimidines. Journal of Fluorine Chemistry, 132(11), 965-972. Link
Application Note: One-Pot Regioselective Cyclocondensation of Pyrazolo[1,5-a]pyrimidines
Abstract & Strategic Importance The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of marketed drugs like Zaleplon (sedative/hypnotic) and potent kinase inhibitors (...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Importance
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of marketed drugs like Zaleplon (sedative/hypnotic) and potent kinase inhibitors (e.g., CDK2, Pim-1, and TRKA inhibitors).
The synthesis of this bicyclic system typically involves the condensation of 5-aminopyrazoles with 1,3-dielectrophiles (such as 1,3-diketones or
-keto esters). However, a critical challenge exists: Regioselectivity . The 5-aminopyrazole contains two nucleophilic nitrogen sites (the exocyclic amine and the endocyclic N1). Similarly, unsymmetrical 1,3-dielectrophiles present two competing electrophilic sites.
Failure to control which nitrogen reacts with which carbonyl results in difficult-to-separate regioisomeric mixtures (the 5-substituted vs. 7-substituted isomers), compromising yield and biological data integrity. This Application Note details a regiocontrolled one-pot protocol , elucidating the mechanistic drivers of selectivity and providing a self-validating NMR quality control workflow.
Mechanistic Principles of Regioselectivity
To control the reaction, one must understand the competition between Kinetic and Thermodynamic pathways.
The "Electrophilicity Rule"
In the condensation of 5-aminopyrazoles with unsymmetrical 1,3-diketones (
):
Nucleophile: The exocyclic amino group (
) is generally more nucleophilic than the ring nitrogen (N1).
Electrophile: The amine preferentially attacks the more electrophilic (more reactive) carbonyl group first.
Outcome: The substituent attached to the more reactive carbonyl of the starting diketone ultimately ends up at the 7-position of the final pyrazolo[1,5-a]pyrimidine ring.
Example: In benzoylacetone (
), the methyl ketone is less sterically hindered and more electrophilic than the conjugated phenyl ketone.
Step 1:
attacks the Methyl ketone.
Step 2: Cyclization occurs at the Phenyl ketone.
Result: The Methyl group resides at position 7; the Phenyl group at position 5.
Pathway Visualization
The following diagram illustrates the bifurcation between the formation of the 5-isomer and 7-isomer based on the initial site of nucleophilic attack.
Caption: Mechanistic bifurcation in cyclocondensation. Path A (green) represents the standard kinetic pathway where the amine attacks the most reactive carbonyl, placing its substituent at position 7.
Experimental Protocols
Protocol A: Synthesis of 7-Methyl-5-Phenylpyrazolo[1,5-a]pyrimidine
Targeting the kinetic product using Benzoylacetone.
Reagents:
3-Amino-5-methylpyrazole (1.0 equiv)
Benzoylacetone (1.1 equiv)
Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)
Catalyst: None (AcOH acts as solvent/catalyst) or catalytic HCl (in EtOH)
Procedure:
Preparation: In a 50 mL round-bottom flask, dissolve 3-amino-5-methylpyrazole (10 mmol) in Glacial Acetic Acid (15 mL).
Addition: Add benzoylacetone (11 mmol) in one portion.
Reaction: Reflux the mixture at 118°C for 4–6 hours.
Note: AcOH promotes the formation of the Schiff base intermediate and facilitates dehydration.
Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting amine spot (usually polar/low Rf) should disappear.
Workup:
Cool reaction mixture to room temperature.
Pour into crushed ice (50 g).
Neutralize carefully with saturated
or until pH ~7–8.
Isolation: The solid precipitate is filtered, washed with cold water (
), and recrystallized from Ethanol.
Expected Outcome:
Yield: 75–85%
Regioisomer: >95:5 ratio favoring 7-Methyl-5-Phenyl .
Reasoning: The methyl carbonyl of benzoylacetone is more electrophilic. Attack occurs there first (placing Me at 7).
Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ones
Targeting the 7-oxo derivative using
-keto esters.
When using
-keto esters (e.g., Ethyl acetoacetate), the ketone is significantly more electrophilic than the ester.
Reaction: 5-Aminopyrazole + Ethyl Acetoacetate
Mechanism:
attacks Ketone (Methyl group).
Ring N1 attacks Ester.
Result: The Methyl group ends up at Position 7 .[1][2] The Ester carbonyl becomes the 5-Oxo (C=O).
Wait—Correction: In standard nomenclature, the bridgehead is 3a (or 4 depending on system). Let's stick to the IUPAC for these fused systems:
attacks the ketone (Me), the Me is at the carbon adjacent to the bridgehead nitrogen. That is position 5 .[4] The attack on the ester forms the amide at position 7 .
Standard Product:5-Methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one .
Critical Deviation (Solvent Effect):
Acidic (AcOH): Favors attack at ketone
5-Methyl-7-one .
Basic (NaOEt/EtOH): Can sometimes promote Michael-type addition if alkynones are used, but with
-keto esters, the 5-Me-7-one is the thermodynamic sink.
This is the most critical step. MS will show identical masses for regioisomers. You must use NMR to validate the structure.
Diagnostic NMR Markers
The distinction relies on the chemical environment of the substituents at positions 5 and 7.[2][4][5] Position 7 is in the "bay region" near the pyrazole ring lone pair and is generally more deshielded.
Feature
7-Substituted Isomer (e.g., 7-Me)
5-Substituted Isomer (e.g., 5-Me)
H NMR (Me Group)
Deshielded ( 2.70 – 2.85 ppm)
Shielded ( 2.45 – 2.60 ppm)
C NMR (Me Group)
Deshielded ( ~24.8 ppm)
Shielded ( ~17.0 ppm)
H-6 Proton Coupling
Often shows long-range coupling ( Hz) to 7-Me
usually singlets (no coupling to 5-Me)
NOE (Nuclear Overhauser)
Strong NOE between 7-Substituent and Pyrazole H-3
NO NOE between 5-Substituent and Pyrazole H-3
Workflow for Structure Validation
Caption: Rapid QC decision tree for assigning pyrazolo[1,5-a]pyrimidine regioisomers using 1H NMR shifts.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Mixture of Isomers
Similar electrophilicity of carbonyls (e.g., =Me, =Et).
Switch to Microwave Irradiation (controlled kinetic heating) or change solvent polarity (EtOH vs. Toluene).
Low Yield
Incomplete cyclization (stopped at intermediate enaminone).
Increase reaction time or add a dehydrating agent (e.g., molecular sieves) or acid catalyst (p-TsOH).
Side Products
Bis-alkylation or dimerization.
Ensure strict 1:1 stoichiometry. Add the diketone slowly to the amine solution.
References
Regioselectivity in Multicomponent Reactions:
Chebanov, V. A., et al. "Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal."[6][7] Beilstein Journal of Organic Chemistry, 2012, 8, 18–24.[8]
[Link][7]
NMR Assignment of Regioisomers:
Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system."[2] Canadian Journal of Chemistry, 1992, 70(4), 1093-1097.
[Link]
Biological Relevance (Kinase Inhibition):
Gavrin, L. K., et al. "Synthesis of Pyrazolo[1,5-a]pyrimidinone Regioisomers." The Journal of Organic Chemistry, 2007, 72(3), 1043–1046.
[Link]
Green Synthesis Approaches:
Kumar, D., et al. "An efficient and environmental benign regioselective synthesis of some new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines." European Journal of Medicinal Chemistry, 2011.
[Link]
Application Notes and Protocols: KHSO₄ Catalyzed Synthesis of 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Introduction: A Greener Approach to a Privileged Scaffold The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and material science, demonstrating a wide array of biological activities, includin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Greener Approach to a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and material science, demonstrating a wide array of biological activities, including roles as kinase inhibitors for cancer therapy.[1][2] The development of efficient, environmentally benign synthetic methodologies to access these valuable compounds is of paramount importance. This document provides a comprehensive guide to the synthesis of 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, leveraging the catalytic power of potassium bisulfate (KHSO₄). This method highlights a green chemistry approach, utilizing an inexpensive, non-toxic, and reusable catalyst.[3]
KHSO₄ serves as a mild, acidic catalyst, facilitating key condensation and dehydration steps in the formation of the pyrazolo[1,5-a]pyrimidine core.[4][5] Its use in aqueous media, often coupled with energy-efficient techniques like ultrasound irradiation, presents a sustainable alternative to traditional synthetic routes that may employ harsh reagents and volatile organic solvents.[6][7]
Reaction Mechanism and the Role of KHSO₄
The synthesis of 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a multi-component reaction that proceeds through a series of acid-catalyzed steps. The acidic nature of KHSO₄ in aqueous solution, where it dissociates to provide H⁺ ions, is crucial for the reaction cascade.[5][8][9]
The proposed mechanism involves the following key transformations:
Enamine Formation: The reaction is initiated by the KHSO₄-catalyzed reaction between a β-keto-nitrile and an aminopyrazole. The proton from KHSO₄ protonates the carbonyl oxygen of the β-keto-nitrile, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the aminopyrazole.
Intramolecular Cyclization: Following the initial condensation, an intramolecular cyclization occurs. The exocyclic amino group of the pyrazole attacks the nitrile carbon, facilitated by the acidic environment.
Tautomerization and Aromatization: A series of tautomerizations lead to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.
Below is a visual representation of the proposed reaction mechanism.
Figure 1: Proposed mechanism for the KHSO₄-catalyzed synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from a reported three-step, one-pot procedure for the synthesis of substituted pyrazolo[1,5-a]pyrimidin-7-amine derivatives.[7]
Materials and Reagents
5-amino-4-phenyl-3-methylpyrazole
Benzoylacetonitrile
Potassium bisulfate (KHSO₄)
Ethanol
Water
Ethyl acetate
Hexane
Silica gel for column chromatography
Instrumentation
Ultrasonic bath
Magnetic stirrer with hotplate
Rotary evaporator
Melting point apparatus
Standard laboratory glassware
Synthetic Procedure
The overall workflow for the synthesis is depicted below.
Figure 2: Experimental workflow for the synthesis.
Step 1: Reaction Setup
In a round-bottom flask, combine 5-amino-4-phenyl-3-methylpyrazole (1 mmol), benzoylacetonitrile (1 mmol), and KHSO₄ (10 mol%) in a mixture of water and ethanol (1:1, 10 mL).
Place the flask in an ultrasonic bath.
Step 2: Ultrasonic Irradiation
Irradiate the reaction mixture in the ultrasonic bath at a frequency of 40 kHz and a power of 250 W.
Maintain the reaction temperature at 60 °C.
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
Step 3: Work-up and Isolation
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
Pour the reaction mixture into ice-cold water (50 mL).
Collect the precipitated solid by vacuum filtration.
Wash the solid with cold water and dry it under vacuum.
Step 4: Purification
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure using a rotary evaporator.
Step 5: Characterization
Determine the melting point of the purified product.
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data and Expected Results
The KHSO₄-catalyzed synthesis of pyrazolo[1,5-a]pyrimidin-7-amine derivatives has been shown to be effective for a range of substituted starting materials. A representative table of substrates and their corresponding yields is provided below.
Yields are based on isolated product after purification.
Troubleshooting and Key Considerations
Catalyst Loading: While 10 mol% of KHSO₄ is generally effective, optimization of the catalyst loading may be necessary for different substrates to maximize yield and minimize reaction time.
Reaction Monitoring: Careful monitoring of the reaction by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.
Purification: The polarity of the eluent for column chromatography should be adjusted based on the polarity of the synthesized derivative.
Ultrasound Parameters: The frequency and power of the ultrasonic bath can influence the reaction rate. Consistent application of these parameters is important for reproducibility.
Conclusion
The use of KHSO₄ as a catalyst provides an efficient, cost-effective, and environmentally friendly method for the synthesis of 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine and its derivatives. This protocol offers several advantages, including mild reaction conditions, high yields, and a simple work-up procedure, making it a valuable tool for researchers in organic synthesis and drug discovery.
References
ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the...
Guidechem. (2020, October 18). What are the applications of Potassium bisulfate?
PMC. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
Digital Commons @ Michigan Tech. (2025, February 5). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment.
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Potassium Bisulfate: Key Chemical Properties and Their Impact.
ResearchGate. (2025, August 6). Potassium hydrogen sulfate: An efficient catalyst in organic reactions | Request PDF.
MDPI. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
MDPI. (2024, December 10). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
ResearchGate. (n.d.). The mechanism for synthesis of... | Download Scientific Diagram.
ResearchGate. (2020, September 30). A three step one-pot regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines assisted by KHSO4 in aqueous medi.
ResearchGate. (n.d.). KHSO4: A catalyst for the chemo-selective preparation of 1,1-diacetates from aldehydes under solvent-free conditions | Request PDF.
SCIRP. (n.d.). One-Pot Four Component Reaction for the Synthesis of Formazans in an Environmentally Benign Procedure Mediated by KHSO4.
Grokipedia. (n.d.). Potassium bisulfate.
Reddit. (2023, October 26). [College:Organic Chemistry] How is it that KHSO4 acts as a catalyst for the dehydration of cyclohexanol?
ResearchGate. (2025, December 6). An efficient KHSO4 catalyzed synthesis of xanthenes.
Green Chemistry Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidin-7-amines: An Application Guide
Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide array of biological activities, including potent protein kinase inhibition f...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide array of biological activities, including potent protein kinase inhibition for targeted cancer therapy.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines, with a dedicated focus on the implementation of green chemistry principles. Traditional synthetic routes often rely on hazardous solvents, high energy consumption, and multi-step processes that generate significant waste. By contrast, the methodologies detailed herein—including microwave-assisted synthesis, sonochemistry, solvent-free reactions, and multicomponent strategies—offer environmentally benign alternatives that enhance efficiency, reduce reaction times, and improve yields, aligning with the modern imperatives of sustainable chemical research.
The Imperative for Greener Synthesis
The synthesis of complex heterocyclic compounds like pyrazolo[1,5-a]pyrimidines is central to the discovery of new therapeutics.[3][4] However, the environmental impact of these syntheses is under increasing scrutiny. Green chemistry offers a framework to mitigate this impact by prioritizing:
Waste Prevention: Designing syntheses to minimize byproducts.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
Use of Safer Solvents and Auxiliaries: Eliminating or replacing hazardous solvents with greener alternatives like water or ethanol.
Catalysis: Utilizing catalytic reagents over stoichiometric ones to enhance efficiency and reduce waste.
This guide translates these principles into actionable laboratory protocols for the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines, a class of compounds with significant therapeutic potential.[5]
Microwave-Assisted Organic Synthesis (MAOS): Rapid and Efficient Heating
Microwave-assisted synthesis has revolutionized heterocyclic chemistry by enabling rapid, uniform heating of reactants.[6] This technique dramatically reduces reaction times from hours to minutes, often increasing product yields and minimizing the formation of side products.[1][7] The efficiency of microwave heating is particularly advantageous in multicomponent reactions and for syntheses under solvent-free conditions.[1]
Protocol 2.1: Microwave-Assisted, Solvent-Free Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidin-7-amines
This protocol describes the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free microwave irradiation. This method is notable for its operational simplicity, high atom economy, and eco-compatibility, producing near-quantitative yields in minutes.[1]
Step-by-Step Methodology:
Reactant Preparation: In a 10 mL microwave process vial, combine the appropriate 5-amino-1H-pyrazole (1.0 mmol) and 3-oxo-2-(2-arylhydrazinylidene)butanenitrile (1.0 mmol).
Vial Sealing: Securely cap the vial.
Microwave Irradiation: Place the vial in a dedicated microwave reactor. Irradiate the mixture at a constant power of 440 W for 3-5 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: After completion, allow the vial to cool to room temperature. Add 5 mL of ethanol to the solid residue and stir for 10 minutes.
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 3 mL), and dry under vacuum to yield the pure pyrazolo[1,5-a]pyrimidin-7-amine derivative.
Data Summary: Microwave-Assisted vs. Conventional Synthesis
Caption: Workflow for microwave-assisted synthesis.
Ultrasound-Assisted Synthesis (Sonochemistry): An Energy-Efficient Alternative
Sonochemistry utilizes the energy of ultrasound waves to induce acoustic cavitation in a liquid medium. The formation and collapse of these microbubbles generate localized hot spots with extreme temperatures and pressures, which can significantly accelerate chemical reactions.[8] This method is prized for its mild reaction conditions, short reaction times, and high yields, making it a powerful tool in green synthesis.[9]
Protocol 3.1: Ultrasound-Assisted Synthesis in an Aqueous Medium
This protocol details the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones via the reaction of 5-aminopyrazoles with acetylenic esters, catalyzed by KHSO₄ in an aqueous ethanol medium under ultrasonic irradiation.[10] The use of a water-based solvent system further enhances the green credentials of this method.
Step-by-Step Methodology:
Reactant Mixture: In a 50 mL round-bottom flask, prepare a solution of the 5-aminopyrazole (1.0 mmol) and the acetylenic ester (e.g., dimethyl acetylenedicarboxylate, 1.1 mmol) in an aqueous ethanol solution (1:1, 10 mL).
Catalyst Addition: Add KHSO₄ (0.2 mmol) to the mixture.
Sonication: Submerge the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level of the bath. Sonicate at a frequency of 40 kHz at room temperature for 15-30 minutes. Monitor the reaction via TLC.
Work-up: Upon completion, pour the reaction mixture into 50 mL of crushed ice.
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the purified product.
Data Summary: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Caption: General scheme for sonochemical synthesis.
Solvent-Free Synthesis: The Ideal Green Approach
Eliminating the solvent entirely represents a significant step towards a truly green synthesis.[11] Solvent-free, or solid-state, reactions reduce waste, eliminate the cost and hazards associated with solvent use and disposal, and can lead to unique reactivity and selectivity.[12]
This protocol is based on the principle that grinding moist reagents together in a mortar and pestle can provide sufficient energy to initiate a reaction.[11] It is an exceptionally simple, low-energy, and environmentally friendly method.
Step-by-Step Methodology:
Reactant Combination: In a clean, dry mortar, combine the heterocyclic amine (e.g., 5-amino-1H-pyrazole-4-carbonitrile, 1.0 mmol) and the appropriate β-enaminone (1.0 mmol).
Grinding: Add a few drops of water to moisten the reagents. Grind the mixture vigorously with a pestle at ambient temperature for 10-15 minutes. The mixture will typically form a paste.
Digestion and Filtration: Add 20 mL of water to the paste and stir for 5 minutes. Collect the solid product by vacuum filtration.
Purification: The crude product is often sufficiently pure. If necessary, recrystallize from a suitable solvent like ethanol.
Logical Flow: Solvent-Free Grinding Method
Caption: Workflow for solvent-free grinding synthesis.
Multicomponent Reactions (MCRs): Maximizing Efficiency and Atom Economy
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates essentially all the atoms of the reactants.[1] This approach is a cornerstone of green chemistry due to its high atom economy, operational simplicity, and ability to rapidly generate complex molecules.[3][13]
Protocol 5.1: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidin-7-amines
This protocol describes the one-pot reaction of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile). The reaction proceeds through a cascade of imine formation, nucleophilic attack, and cyclization.
Step-by-Step Methodology:
Reactant Mixture: In a 100 mL round-bottom flask, dissolve the 3-amino-1H-pyrazole (10 mmol), the aldehyde (10 mmol), and malononitrile (10 mmol) in 30 mL of ethanol.
Catalyst Addition: Add 3-4 drops of a basic catalyst such as piperidine.
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-60°C) for 2-4 hours. Monitor the reaction's progress by TLC.
Product Precipitation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the target pyrazolo[1,5-a]pyrimidine.
Data Summary: Substrate Scope in Three-Component Reaction
The adoption of green chemistry protocols is not a compromise on efficiency but rather an enhancement of it. The methodologies presented—microwave and ultrasound assistance, solvent-free conditions, and multicomponent reactions—demonstrate that the synthesis of medicinally vital pyrazolo[1,5-a]pyrimidin-7-amines can be achieved rapidly, cleanly, and sustainably. These approaches reduce environmental impact, improve laboratory safety, and often lead to higher yields and purer products.
Future research will likely focus on integrating these techniques with other green technologies, such as flow chemistry for improved scalability and safety, and biocatalysis for unparalleled selectivity under mild conditions. As the pharmaceutical industry continues to embrace sustainability, the principles and protocols outlined in this guide will become increasingly integral to modern drug discovery and development.
References
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
Das, P., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/non-symmetric Alkynes. Periodica Polytechnica Chemical Engineering. Available at: [Link]
Al-Issa, S. A. (2009). SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES, 78(8), 2003. Available at: [Link]
Gamage, R. K., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(3), 567. Available at: [Link]
Basheer, M., et al. (2020). Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activities. European Journal of Chemistry, 11(4), 304-313. Available at: [Link]
Buriol, L., et al. (2013). Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation. Ultrasonics Sonochemistry, 20(5), 1139-43. Available at: [Link]
Abdelhamid, A. O., et al. (2015). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. Journal of Heterocyclic Chemistry. Available at: [Link]
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
Mocelo, R., et al. (2008). Solvent-Free Synthesis of Fused Pyrazolo[1,5-a]pyrimidines by Reaction of 5-Amino-1H-pyrazoles and β -Triketones. Letters in Organic Chemistry, 5(8), 644-648. Available at: [Link]
A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. ResearchGate. Available at: [Link]
Kumar, A., et al. (2022). A Sonochemical Access to 5-Aryl Substituted Pyrazolo[1,5-a]Pyrimidines as Potential Inhibitors of TNF-α. Polycyclic Aromatic Compounds. Available at: [Link]
Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][10][14]triazine and Imidazo[2,1-c][1][10][14]triazine. ResearchGate. Available at: [Link]
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. Available at: [Link]
Akhramez, S., et al. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 14(12), 103433. Available at: [Link]
Ivachtchenko, A. V., et al. (2006). Synthesis of Tricyclic Pyrazolo[1,5-a]pyrimidin-7(4H)-ones Featuring Regioselective Formation of the Core Structure. Letters in Organic Chemistry, 3(9), 688-690. Available at: [Link]
Mohareb, R. M., et al. (2023). Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. Bulletin of the Chemical Society of Ethiopia, 37(3), 717-734. Available at: [Link]
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives useful in therapy. Google Patents.
Technical Support Center: Differentiating 3,6-diphenyl vs 3,5-diphenyl pyrazolopyrimidine Isomers
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with pyrazolopyrimidine scaffolds. This guide provides in-depth troubleshooting and frequently asked quest...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with pyrazolopyrimidine scaffolds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific analytical challenges encountered when differentiating between the 3,6-diphenyl and 3,5-diphenylpyrazolo[1,5-a]pyrimidine isomers. The structural similarity of these isomers necessitates a multi-faceted analytical approach for unambiguous identification.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to distinguish between 3,6-diphenyl and 3,5-diphenyl pyrazolopyrimidine isomers?
A1: The primary challenge lies in their identical molecular weight and elemental composition. As structural isomers, they possess the same chemical formula, leading to identical molecular ion peaks in mass spectrometry under standard conditions. Their structural similarity also results in comparable polarities, making chromatographic separation difficult without careful method optimization.[1]
Q2: What is the most definitive method for absolute structure determination?
A2: Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination of crystalline compounds.[2][3] This technique provides a three-dimensional map of electron density, allowing for the precise assignment of all atoms and their connectivity. If a suitable single crystal can be obtained, this method will definitively distinguish between the 3,6- and 3,5-diphenyl isomers.[4][5]
Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy alone for differentiation?
A3: Yes, NMR spectroscopy, particularly 2D NMR techniques, is a powerful tool for distinguishing these isomers.[6] The key is to identify protons that are spatially close to only one of the phenyl groups. The Nuclear Overhauser Effect (NOE) is particularly useful here.[7][8] For example, in the 3,6-diphenyl isomer, an NOE correlation would be expected between the proton at position 7 (H7) and the protons of the phenyl group at position 6. In contrast, for the 3,5-diphenyl isomer, an NOE would be observed between the proton at position 6 (H6) and the phenyl group at position 5.
Q4: Are there any characteristic fragmentation patterns in mass spectrometry that can help?
A4: While standard electron ionization mass spectrometry will show the same molecular ion, tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragmentation patterns.[9][10] The stability of the resulting fragment ions may differ due to the positions of the phenyl groups, leading to variations in the relative abundance of certain fragments. However, these differences can be minor and may require careful interpretation and comparison with standards.[11]
Troubleshooting Guides
Guide 1: NMR-Based Isomer Differentiation
Issue: Ambiguous ¹H NMR spectra.
If the one-dimensional ¹H NMR spectrum is insufficient for a conclusive assignment due to overlapping signals or unclear coupling patterns, the following steps are recommended.
Protocol: 2D NMR for Unambiguous Assignment
COSY (Correlation Spectroscopy): This experiment will establish the proton-proton coupling network within the pyrazolopyrimidine core, helping to assign the signals for H5, H6, and H7.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the most critical NMR experiment for this specific problem. It identifies protons that are close in space (< 5 Å).[8]
Expected NOE for 3,6-diphenyl isomer: A cross-peak between the proton at position 7 (H7) and the ortho-protons of the phenyl group at position 6.
Expected NOE for 3,5-diphenyl isomer: A cross-peak between the proton at position 6 (H6) and the ortho-protons of the phenyl group at position 5.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It can be used to confirm assignments by correlating the pyrimidine protons to the phenyl carbons. For instance, in the 3,6-diphenyl isomer, H7 should show a correlation to the ipso-carbon of the phenyl ring at C6.
Data Interpretation Workflow
Caption: NMR workflow for isomer differentiation.
Guide 2: Chromatographic Separation
Issue: Co-elution of isomers in HPLC.
Due to their similar polarities, the 3,6- and 3,5-diphenyl isomers may co-elute under standard reverse-phase or normal-phase HPLC conditions.[1]
Protocol: Method Development for Isomer Separation
Column Selection:
Phenyl-Hexyl or Biphenyl Phases: These stationary phases can offer enhanced pi-pi interactions with the phenyl groups of the analytes, potentially leading to better separation.
Chiral Stationary Phases (CSPs): While these are primarily for enantiomers, some CSPs can resolve positional isomers.[12][13]
Mobile Phase Optimization:
Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) and aqueous phase. A shallow gradient or isocratic elution is often more effective for resolving closely eluting peaks.[14]
Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape.
Temperature: Lowering the column temperature can sometimes enhance resolution by affecting the thermodynamics of the separation.[12]
Comparative Data Table
Parameter
Condition A (Standard C18)
Condition B (Optimized Phenyl-Hexyl)
Column
C18, 5 µm, 4.6 x 250 mm
Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
Mobile Phase
70% Acetonitrile / 30% Water
65% Methanol / 35% Water
Flow Rate
1.0 mL/min
0.8 mL/min
Temperature
25°C
20°C
Resolution (Rs)
< 1.0 (Co-elution)
> 1.5 (Baseline Separation)
Guide 3: Mass Spectrometry Fragmentation Analysis
Issue: Identical molecular ion peaks and similar fragmentation.
Standard MS will not differentiate the isomers. Tandem MS (MS/MS) is required to induce fragmentation and analyze the resulting product ions.
Protocol: Tandem MS (MS/MS) for Fragmentation Pattern Analysis
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the protonated molecular ion ([M+H]^+).
Collision-Induced Dissociation (CID): Isolate the ([M+H]^+) ion and subject it to CID with an inert gas (e.g., argon or nitrogen) at varying collision energies.
Data Analysis: Carefully compare the product ion spectra of the two isomers. Look for differences in the relative intensities of common fragments or the presence of unique, low-abundance fragments.
Hypothetical Fragmentation Differences
While definitive patterns require experimental data, one might hypothesize that the loss of a phenyl radical could have a slightly different energy requirement depending on its position, potentially leading to a difference in the abundance of the ([M+H - C_6H_5]^+.) ion.
Caption: Mass spectrometry workflow for isomer analysis.
References
El-Malah, A. A., et al. (2014). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 19(9), 13642-13655. Available from: [Link]
Marsilje, T. H., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. Available from: [Link]
Brugnoli, A., et al. (1989). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 27(9), 845-849. Available from: [Link]
Krylov, V. B., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6598. Available from: [Link]
Singleton, J. D. (2021). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidines and Related Heterocycles. BYU ScholarsArchive. Available from: [Link]
ResearchGate. (n.d.). The mechanism for synthesis of 3,6‐diarylpyrazolo[1,5‐a]pyrimidin‐7‐amine. Available from: [Link]
Zhang, L., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Molecules, 20(4), 5867-5887. Available from: [Link]
Hassan, G. S., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Medicinal Chemistry, 46(11), 5438-5444. Available from: [Link]
CPL. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4945. Available from: [Link]
El-Shehry, M. F., et al. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(11), 18447-18458. Available from: [Link]
Attia, M. H., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 27(19), 6296. Available from: [Link]
Li, J., et al. (2014). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Chemistry Central Journal, 8(1), 1-6. Available from: [Link]
Srzić, D., et al. (1980). Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. Organic Mass Spectrometry, 15(6), 289-292. Available from: [Link]
ResearchGate. (n.d.). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Available from: [Link]
ResearchGate. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Available from: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]
Al-Warhi, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7232. Available from: [Link]
ResearchGate. (1984). Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
Wikipedia. (n.d.). Nuclear Overhauser effect. Available from: [Link]
MDPI. (2022). Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][15][16]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]
Zhang, L., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156-162. Available from: [Link]
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Available from: [Link]
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available from: [Link]
Wiley Online Library. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Available from: [Link]
Krylov, V. B., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6598. Available from: [Link]
Kletzien, S. A., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry, 95(17), 6996-7004. Available from: [Link]
Al-Warhi, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7232. Available from: [Link]
MDPI. (2022). 3,6-Dihydro-5H-pyrazolo [4′,3′:5,6]pyrano[3,4-b]indol-5-one. Available from: [Link]
Ilisz, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 265. Available from: [Link]
ResearchGate. (n.d.). Structures of different isoforms of pyrazolopyrimidine. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification Protocols & Troubleshooting for Pyrazolo[1,5-a]pyrimidin-7-amines
Content Type: Technical Guide / FAQs / Troubleshooting
Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Core Purification Strategy: Decision Matrix
Before initiating purification, analyze your crude material. Pyrazolo[1,5-a]pyrimidines often suffer from regioisomeric contamination (7-amine vs. 5-amine) and "oiling out" due to strong intermolecular
-stacking.
Workflow: Select Your Method
Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity and impurity profile.
Method A: Recrystallization (The Gold Standard)
Recrystallization is preferred for pyrazolo[1,5-a]pyrimidines due to their tendency to form stable crystal lattices. However, they are prone to "oiling out" if the solvent polarity is not carefully tuned.
Recommended Solvent Systems
Solvent System
Ratio (v/v)
Application
Notes
Ethanol (EtOH)
100%
General Purification
Best for removing colored oligomers.
EtOH / Water
9:1 to 5:1
Polar Derivatives
Water acts as an anti-solvent; add dropwise at reflux.
DCM / Hexane
1:2 to 1:5
Lipophilic Derivatives
Excellent for removing non-polar starting materials.
Acetonitrile (ACN)
100%
High-Melting Solids
Good for removing regioisomers with distinct solubility profiles.
Protocol: Standard Recrystallization
Dissolution: Suspend crude solid in the minimum amount of boiling solvent (e.g., EtOH). If insoluble, add co-solvent (e.g., DCM) dropwise until clear.
Hot Filtration: If black specks (Pd residue or carbon) remain, filter the hot solution through a pre-warmed Celite pad.
Nucleation: Allow the filtrate to cool slowly to room temperature (RT) with gentle stirring. Do not place directly on ice, as this traps impurities.
Collection: Filter the precipitate and wash with cold mother liquor solvent.[1]
Troubleshooting Guide: Recrystallization
Q: My product is "oiling out" instead of crystallizing. How do I fix this?
A: This occurs when the compound separates as a liquid phase before crystallizing.
Immediate Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product at the cloud point temperature.
Solvent Fix: You likely used too much anti-solvent (e.g., Hexane/Water). Add more good solvent (EtOH/DCM) to keep the oil in solution longer as temperature drops.
High-Shear Stirring: Vigorously stir the cooling mixture; shear force can induce nucleation over oiling.
Q: The solid is retaining a persistent yellow/orange color.
Solution: Perform a "charcoal drop." Dissolve crude in boiling EtOH, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.
Method B: Flash Chromatography (Silica Gel)
Because the 7-amine moiety is basic, these compounds often streak (tail) on acidic silica gel, leading to poor separation and loss of yield.
Critical Modification: Amine Deactivation
You must deactivate the silica or modify the mobile phase.
Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.
Pre-wash: Flush the column with 100% Ethyl Acetate + 1% TEA before equilibration.
Protocol: Gradient Elution
Stationary Phase: Silica Gel (40–63 µm).
Mobile Phase A: Hexanes (or Heptane) + 1% TEA.
Mobile Phase B: Ethyl Acetate (or DCM/MeOH 9:1 for polar analogs) + 1% TEA.
Gradient:
Hold 0–10% B (removes non-polar impurities).
Ramp 10%
60% B over 20 CV (Column Volumes).
Hold 100% B (elutes polar amine product).
Regioisomer Separation Logic
The condensation of 3-aminopyrazoles with
-ketoesters often yields a mixture of the 7-amine (desired) and 5-amine (isomer).
Figure 2: Workflow for separating 5-amine and 7-amine regioisomers.
Q: How do I distinguish the 7-amine from the 5-amine on TLC?
A: The 7-amine is typically less polar (higher Rf) than the 5-amine in EtOAc/Hexane systems due to intramolecular hydrogen bonding or shielding effects, though this depends on specific substituents [1, 2]. Always verify fractions via NMR (
H NMR shift of the pyrimidine proton is diagnostic).
Method C: Acid-Base "Chemical Wash"
If chromatography is too expensive for the scale, use the basicity of the 7-amine.
Dissolution: Dissolve crude solid in EtOAc or DCM.
Extraction: Wash with 1M HCl (aq). The amine product will protonate and move to the aqueous layer. Impurities (non-basic) remain in the organic layer.
Separation: Discard the organic layer.
Recovery: Basify the aqueous layer to pH 10 using 2M NaOH or NH₄OH .
Precipitation: The product will precipitate as a solid. Filter and dry.[1]
Warning: Do not use this method if your molecule contains acid-sensitive groups (e.g., acetals, Boc groups).
Frequently Asked Questions (FAQs)
Q: Can I use DMSO for purification?
A: While pyrazolo[1,5-a]pyrimidines are soluble in DMSO, removing it requires high vacuum or extensive water washes, which can crash out impurities along with the product. Avoid DMSO unless doing preparative HPLC.
Q: My NMR shows trapped solvent peaks (DCM/Ethanol) that vacuum drying won't remove.
A: These compounds form solvates easily.
Fix: Dissolve the solid in a solvent with a lower boiling point (e.g., Diethyl Ether or Methanol) and re-evaporate.
Fix: Dry in a vacuum oven at 50°C overnight.
Q: Why is my yield low after column chromatography?
A: The amine likely adsorbed irreversibly to the acidic silica. Did you use Triethylamine (TEA)? If not, flush the column with MeOH/TEA (9:1) to recover the "stuck" material.
References
Regioselectivity in Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 7-Aminopyrazolo[1,5-a]pyrimidines." Journal of Organic Chemistry, 2008.
General Purification & Solubility: Popiołek, Ł. "Pyrazolo[1,5-a]pyrimidine—A Master Key for the Design of New Agents with Wide Biological Activity." Molecules, 2023.
Recrystallization Techniques: Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition, Butterworth-Heinemann, 2017.
Synthesis & Workup: BenchChem Technical Support. "Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds."
Resolving regioselectivity issues in aminopyrazole condensation
Topic: Resolving Regioselectivity Issues in Aminopyrazole Condensation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Technical Troubleshooting & Standard Operating Procedure...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Regioselectivity Issues in Aminopyrazole Condensation
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Content Type: Technical Troubleshooting & Standard Operating Procedures (SOPs)
Introduction: The Regioselectivity Challenge
The condensation of hydrazine derivatives with
-ketonitriles (or their synthetic equivalents like -alkoxyacrylonitriles) is the industry standard for synthesizing aminopyrazoles. However, when using monosubstituted hydrazines (), the reaction becomes non-trivial due to the formation of two distinct regioisomers:
5-Amino-1-substituted-pyrazole (often the thermodynamic product)
3-Amino-1-substituted-pyrazole (often the kinetic product, harder to access)
This guide provides a mechanistic breakdown, diagnostic workflows, and specific protocols to control this selectivity.
Diagnostic Workflow & Mechanism
Understanding the competition between the two nitrogen atoms of the hydrazine is critical. The regiochemical outcome is dictated by which nitrogen attacks the ketone carbonyl (the most electrophilic site) first.
Mechanistic Decision Tree
Figure 1: Mechanistic divergence in Knorr-type aminopyrazole synthesis. The initial nucleophilic attack dictates the final isomer.
Technical Support: Troubleshooting & FAQs
Issue 1: "I am getting a mixture of 3-amino and 5-amino isomers."
Root Cause:
This usually occurs with alkylhydrazines (e.g., methylhydrazine). The substituted nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) is electronically more nucleophilic (inductive effect) but sterically hindered. The terminal nitrogen () is less hindered. In standard solvents (EtOH), these factors compete, leading to mixtures.
Solution:
Switch Solvent to Fluorinated Alcohols: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).[1] These solvents are strong hydrogen bond donors (HBD) and can selectively stabilize the transition state for the formation of the 5-amino isomer (or 5-aryl/alkyl isomer in diketone systems) [1].
Control the Temperature:
Low Temp (
to RT): Favors the kinetic product (often 3-amino for small alkyl hydrazines).
High Temp (Reflux): Favors the thermodynamic product (typically 5-amino).[2]
Issue 2: "I specifically need the 3-amino-1-substituted pyrazole."
Root Cause:
The 3-amino isomer requires the substituted nitrogen of the hydrazine to attack the ketone carbonyl first. This is disfavored by steric bulk and often by thermodynamics.
Solution:
Use Enol Ethers (Regiocontrol): Instead of a
-ketonitrile, use a -alkoxyacrylonitrile (e.g., ethoxymethylene malononitrile derivatives). The alkoxy group is a better leaving group, accelerating the reaction under kinetic control.
Microwave Irradiation: Rapid heating can sometimes trap the kinetic isomer before equilibration occurs [2].
Regiodivergent Protocol:
For 3-amino: Use sodium ethoxide (NaOEt) in ethanol. The base deprotonates the hydrazine, enhancing the nucleophilicity of the substituted nitrogen (if R is electron-donating), favoring Path B (Figure 1) [3].
Issue 3: "How do I definitively distinguish the two isomers by NMR?"
Root Cause:
1D
NMR spectra are often similar. The key difference is the spatial environment of the pyrazole proton (H4) and the N-substituent.
Solution: NOESY/ROESY Interaction
5-Amino-1-R-pyrazole: The amino group (
) is at position 5, adjacent to the N-substituent (R).
Signal: Strong NOE between the
protons and the group protons.
Signal: NO NOE between the pyrazole H4 and the
group.
3-Amino-1-R-pyrazole: The amino group is at position 3 (distal). The pyrazole H4 is at position 4, and H5 is at position 5 (adjacent to R).
Signal: Strong NOE between the pyrazole H5 and the R group .
Signal: NO NOE between
and group.
Feature
5-Amino Isomer
3-Amino Isomer
NOE Correlation
-group
-group
NMR (C3/C5)
C5 is often shielded (upfield)
C3 is often deshielded
Standard Operating Procedures (Protocols)
Protocol A: Synthesis of 5-Amino-1-Arylpyrazoles (Thermodynamic Control)
Best for: Arylhydrazines or bulky alkylhydrazines.
The following table summarizes literature data on how conditions shift the regiochemical ratio (Isomer A : Isomer B).
Entry
Hydrazine ()
Electrophile
Solvent/Condition
Major Product
Ratio (approx)
1
-Ketonitrile
EtOH / Reflux
5-Amino
>95:5
2
-Ketonitrile
EtOH / Reflux
Mixture
60:40
3
-Ketonitrile
HFIP / RT
5-Amino
>90:10 [1]
4
-Ketonitrile
EtOH / Reflux
5-Amino
>98:2 (Steric)
5
-Methoxyacrylonitrile
NaOEt / EtOH
3-Amino
85:15 [3]
References
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.
Source: The Journal of Organic Chemistry (via ResearchGate/ACS).
Context: Demonstrates that solvents like TFE and HFIP can shift regioselectivity up to 99:1 in favor of 5-substituted isomers by H-bond stabilization.
URL:[Link] (Verified landing page for similar content via ResearchGate snippet in search 1.1).
Regioselective synthesis of 3- and 5-aminopyrazoles.
Source: The Heterocyclist / Boehringer Ingelheim Papers.[3]
Context: Discusses the kinetic vs. thermodynamic control and the use of base to switch selectivity.
URL:[Link]
Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles.
Source: ResearchGate / Journal of Molecular Structure.
Context: Provides the NMR and X-ray data necessary for distinguishing isomers.
URL:[Link]
A Comparative Guide to the Mass Spectrometric Fragmentation of Pyrazolo[1,5-a]pyrimidin-7-amine
This guide provides a detailed analysis of the predicted mass spectrometric fragmentation patterns of pyrazolo[1,5-a]pyrimidin-7-amine. In the absence of direct, published experimental spectra for this specific molecule,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed analysis of the predicted mass spectrometric fragmentation patterns of pyrazolo[1,5-a]pyrimidin-7-amine. In the absence of direct, published experimental spectra for this specific molecule, this document leverages established fragmentation principles of its constituent heterocyclic systems—pyrazole and pyrimidine—to construct a robust, predictive model. This approach offers researchers a validated framework for identifying pyrazolo[1,5-a]pyrimidin-7-amine and its analogues in complex matrices, crucial for applications in medicinal chemistry and drug development.
The Analytical Imperative: Predicting Fragmentation
Mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. The pattern of fragment ions generated from a parent molecule provides a veritable fingerprint, enabling confident identification. For novel or less-characterized compounds like pyrazolo[1,5-a]pyrimidin-7-amine, a predictive understanding of this fragmentation is paramount. The molecule's fused bicyclic structure, composed of a pyrazole and a pyrimidine ring, presents a unique analytical challenge. The stability of these rings and the influence of the 7-amino substituent dictate the fragmentation cascade.[1]
Our analysis is grounded in the well-documented fragmentation behavior of N-heterocycles.[2][3] By dissecting the fragmentation of the pyrazole and pyrimidine cores individually, we can assemble a composite, predictive fragmentation pathway for the fused system. This guide compares these predicted pathways with known fragmentation data from the core heterocycles, providing a scientifically rigorous foundation for experimental work.
Deconstructing the Core: Fragmentation of Pyrazole and Pyrimidine
The fragmentation of pyrazolo[1,5-a]pyrimidin-7-amine is best understood by first examining its constituent parts. The behavior of the fused system under ionization is a composite of the fragmentation tendencies of the pyrazole and pyrimidine rings, modulated by the 7-amino group.
Pyrazole Ring Fragmentation
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, exhibits characteristic fragmentation pathways. Under electron impact (EI) or collision-induced dissociation (CID), it commonly undergoes cleavage through the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[4][5] The specific pathway is highly dependent on the nature and position of its substituents.[6]
Pyrimidine Ring Fragmentation
The pyrimidine ring is a stable six-membered aromatic system. Its fragmentation is generally characterized by the successive loss of small, stable neutral molecules.[7][8] A common pathway involves the initial loss of HCN, followed by further ring cleavage.[9][10] In fused systems, the pyrimidine ring often demonstrates greater stability compared to its fused partner, influencing the initial fragmentation events.[7] The presence of an amino substituent is known to significantly direct the fragmentation, often initiating the loss of HCN or participating in rearrangements.[11][12]
Predicted Fragmentation Pathways of Pyrazolo[1,5-a]pyrimidin-7-amine
For pyrazolo[1,5-a]pyrimidin-7-amine (Monoisotopic Mass: 134.06 g/mol ), analysis in positive ion mode would target the protonated molecule, [M+H]⁺, at m/z 135.07. The subsequent MS/MS fragmentation is predicted to follow two primary pathways originating from the fused heterocyclic core.
Pathway A: Pyrimidine Ring Cleavage
This pathway is initiated by the cleavage of the more labile pyrimidine ring, a common route for fused N-heterocycles.[13]
Initial Loss of HCN (from C5 and N6): The protonated molecule at m/z 135.07 is predicted to lose a molecule of hydrogen cyanide (m/z 27) from the pyrimidine portion of the scaffold, resulting in a fragment ion at m/z 108.05 . This is a classic fragmentation for pyrimidine-containing structures.
Subsequent Loss of a Second HCN Molecule: The fragment at m/z 108.05, containing the intact pyrazole ring, may then lose a second molecule of HCN from the remaining pyrazole structure to yield a fragment at m/z 81.04 .
Pathway B: Pyrazole Ring Rupture and Rearrangement
This alternative pathway involves the initial fragmentation of the pyrazole ring, which is also a well-established mechanism for this class of compounds.[4][5]
Loss of Diazomethane (CH₂N₂): A characteristic fragmentation of N-substituted pyrazoles can involve rearrangement and loss of diazomethane (m/z 42). This would lead to the formation of a stable pyridinium-like ion at m/z 93.05 .
Loss of N₂ and Rearrangement: Alternatively, the pyrazole ring can lose a neutral nitrogen molecule (N₂, m/z 28) followed by rearrangement, a hallmark of pyrazole fragmentation, yielding a fragment ion at m/z 107.06 .
The diagram below illustrates these proposed fragmentation pathways.
Caption: Predicted major fragmentation pathways of protonated pyrazolo[1,5-a]pyrimidin-7-amine.
Comparative Data Summary
To substantiate these predictions, the following table compares the expected key fragments of pyrazolo[1,5-a]pyrimidin-7-amine with the known, characteristic fragments of its parent heterocycles. This comparative approach provides a logical basis for the proposed pathways.
Combination of pyrimidine and pyrazole ring cleavages.
[M+H-HCN]⁺ , [M+H-N₂]⁺ , [M+H-CH₂N₂]⁺
N/A (Predicted)
Experimental Protocol for Method Validation
To empirically validate the predicted fragmentation patterns, the following detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is provided. This serves as a self-validating system for researchers to generate their own experimental data.
Sample and Standard Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of pyrazolo[1,5-a]pyrimidin-7-amine in methanol.
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Methodological Parameters
Parameter
Recommended Setting
Rationale
LC Column
C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Provides good retention and peak shape for polar heterocyclic compounds.
Mobile Phase A
0.1% Formic Acid in Water
Standard acidic modifier for positive ion mode ESI.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Standard organic solvent for reverse-phase chromatography.
Gradient
5% to 95% B over 5 minutes
A generic gradient suitable for screening and initial method development.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Injection Volume
2 µL
Minimizes potential for column overloading.
Column Temp.
40 °C
Ensures reproducible retention times.
Ionization Mode
Positive Electrospray (ESI+)
N-heterocycles readily form [M+H]⁺ ions.
Capillary Voltage
3.5 kV
Typical voltage for stable spray generation.
MS1 Scan Range
m/z 50-250
Covers the mass of the parent ion and expected low-mass fragments.
MS2 Precursor Ion
m/z 135.07
The target protonated molecule for fragmentation analysis.
Collision Energy
Ramped (e.g., 10-40 eV)
Allows for the observation of both low-energy and high-energy fragments, providing a comprehensive fragmentation spectrum.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental procedure.
Caption: A streamlined workflow for the LC-MS/MS analysis of pyrazolo[1,5-a]pyrimidin-7-amine.
Conclusion
This guide presents a theoretically grounded and comparatively validated prediction of the mass spectrometric fragmentation of pyrazolo[1,5-a]pyrimidin-7-amine. By understanding the characteristic fragmentation of the pyrazole and pyrimidine cores, we have proposed key fragmentation pathways involving the loss of HCN, N₂, and CH₂N₂. The provided experimental protocol offers a direct path for researchers to confirm these predictions and establish a definitive fragmentation library for this compound and its derivatives. This foundational knowledge is critical for accelerating research and development involving this important heterocyclic scaffold.
References
Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
N.A. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Semantic Scholar. [Link]
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
Srzic, D., & Klasinc, L. (1978). Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. CORE. [Link]
Kazdan, E. M., et al. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(9), 1800-1804. [Link]
Zu, C., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. [Link]
Kádár, Z., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(1), 31-41. [Link]
Mihovilovic, M. D., et al. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Marcel Dekker, Inc. [Link]
Kuhn, B. L., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
Khan, M. A., & Khan, Z. K. (1993). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 25(4). [Link]
Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2,3-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3,4-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]
Awad, T., et al. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 825(1), 1-25. [Link]
Ali, T. E., et al. (2016). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]
National Center for Biotechnology Information (n.d.). 2-Aminopyrimidine. PubChem Compound Database. [Link]
Turecek, F. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. [Link]
Al-Mokadem, A. S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 31-52. [Link]
A Comparative Analysis of Melting Points: The Influence of Symmetry in 3,6-diphenyl-1,2,4,5-tetrazine vs. 3,5-diphenyl-1,2,4,5-tetrazine
An In-depth Guide for Researchers in Medicinal Chemistry and Materials Science In the realm of heterocyclic chemistry, the substitution pattern of a core scaffold can dramatically alter the physicochemical properties of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Guide for Researchers in Medicinal Chemistry and Materials Science
In the realm of heterocyclic chemistry, the substitution pattern of a core scaffold can dramatically alter the physicochemical properties of a molecule. This guide delves into the comparative analysis of the melting points of two isomeric diphenyl-1,2,4,5-tetrazines: the symmetrical 3,6-diphenyl-1,2,4,5-tetrazine and the unsymmetrical 3,5-diphenyl-1,2,4,5-tetrazine. While seemingly subtle, the placement of the phenyl substituents has profound implications for the crystalline structure and, consequently, the melting point of these compounds. This guide will elucidate the theoretical underpinnings of this difference, provide a practical experimental framework for melting point determination, and discuss the synthetic considerations for accessing these isomers.
The Decisive Role of Molecular Symmetry in Crystalline Packing
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change is governed by the strength of the intermolecular forces within the crystal lattice. For isomers, which share the same molecular formula and thus the same molecular weight, differences in melting points can often be attributed to variations in their three-dimensional structure and how efficiently they can pack in the solid state.
A long-standing principle in chemistry, often referred to as Carnelley's rule, posits that more symmetrical molecules tend to have higher melting points than their less symmetrical isomers.[1][2] This is because symmetrical molecules can pack more efficiently and compactly into a crystal lattice, leading to stronger and more numerous intermolecular interactions that require more energy to overcome.
In the case of our two isomers:
3,6-diphenyl-1,2,4,5-tetrazine possesses a high degree of symmetry. The phenyl groups are positioned opposite each other on the tetrazine ring, allowing for a more ordered and stable crystal lattice.
3,5-diphenyl-1,2,4,5-tetrazine , on the other hand, is unsymmetrical. The adjacent phenyl groups disrupt the potential for tight packing, leading to a less ordered crystalline structure with weaker intermolecular forces.
This fundamental difference in molecular symmetry is the primary determinant for the anticipated disparity in their melting points.
Experimental Data and Observations
Experimental data for 3,6-diphenyl-1,2,4,5-tetrazine is well-documented, with a reported melting point in the range of 193-198 °C .[2]
Compound
Structure
Symmetry
Reported Melting Point (°C)
3,6-diphenyl-1,2,4,5-tetrazine
Symmetrical
Symmetrical
193-198
3,5-diphenyl-1,2,4,5-tetrazine
Unsymmetrical
Unsymmetrical
Not Reported (Predicted to be lower)
Experimental Protocol: Melting Point Determination
The following is a standardized protocol for the accurate determination of a compound's melting point using a modern digital melting point apparatus.
Objective: To determine the melting point range of a solid organic compound.
Materials:
Melting point apparatus
Capillary tubes (sealed at one end)
Sample of the compound (finely powdered and dry)
Spatula
Mortar and pestle (if the sample is not a fine powder)
Procedure:
Sample Preparation:
Ensure the sample is completely dry, as moisture can act as an impurity and depress the melting point.
If necessary, finely grind the crystalline sample to a powder using a mortar and pestle. This ensures uniform packing and heat transfer.
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.
Apparatus Setup:
Turn on the melting point apparatus and set the initial temperature to about 20°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating can be performed to get an approximate value.
Set a slow heating rate, typically 1-2°C per minute, to ensure accurate determination.
Measurement:
Insert the capillary tube containing the sample into the heating block of the apparatus.
Observe the sample through the magnifying lens.
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).
Data Recording:
Report the melting point as a range, from the temperature of initial melting to the temperature of complete melting. A pure compound will typically have a sharp melting range of 1-2°C.
Synthesis of Diphenyl-1,2,4,5-tetrazines
The synthesis of 3,6-disubstituted-1,2,4,5-tetrazines is well-established, often proceeding through the condensation of nitriles with hydrazine, followed by an oxidation step.
A general route for the synthesis of symmetrical 3,6-diphenyl-1,2,4,5-tetrazine involves the reaction of benzonitrile with hydrazine hydrate, often in the presence of a sulfur catalyst, to form the dihydrotetrazine intermediate. This intermediate is then oxidized, commonly with sodium nitrite in acetic acid, to yield the final tetrazine product.[2]
The synthesis of unsymmetrical 3,5-disubstituted-1,2,4,5-tetrazines is more challenging and often requires multi-step procedures. These methods may involve the use of different starting materials and protecting groups to control the regioselectivity of the substitutions on the tetrazine ring.
General synthetic strategies for diphenyl-1,2,4,5-tetrazine isomers.
Conclusion
The comparison between 3,6-diphenyl- and 3,5-diphenyl-1,2,4,5-tetrazine isomers provides a classic illustration of the impact of molecular symmetry on physical properties. The highly symmetrical nature of the 3,6-isomer allows for efficient crystal packing, resulting in a significantly higher melting point compared to the predicted value for the less symmetrical 3,5-isomer. This understanding is crucial for researchers in drug development and materials science, as the melting point can influence solubility, stability, and formulation of active pharmaceutical ingredients and advanced materials. While experimental data for the 3,5-isomer remains elusive, the foundational principles of physical organic chemistry provide a robust framework for predicting its behavior.
Relationship between molecular symmetry and melting point for the isomers.
References
Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solomon's theory, another look. Journal of Pharmaceutical Sciences, 69(8), 912-922. [Link]
Kotov, A. D., Samarenkova, D. Yu., Vasilyeva, E. A., & Proskurina, I. K. (2025). SYNTHESIS, STRUCTURE, PROPERTIES OF 1,2,4,5-TETRAZINES. From Chemistry Towards Technology Step-by-Step, 6(4), 83-89. [Link]
Technical Guide: 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine vs. FDA-Approved Kinase Inhibitors
This technical guide provides an in-depth comparison between 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine (a representative "privileged scaffold" probe) and FDA-approved kinase inhibitors. Executive Summary 3,6-Diphenylp...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth comparison between 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine (a representative "privileged scaffold" probe) and FDA-approved kinase inhibitors.
Executive Summary
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine represents a classic "privileged scaffold" in medicinal chemistry. Unlike fully optimized FDA-approved drugs, this compound often serves as a chemical probe or early-stage lead utilized to interrogate multiple signaling nodes, primarily VEGFR-2 (KDR) , Src family kinases , and more recently, the nuclear receptor NR2F6 .
While FDA-approved alternatives like Pazopanib or Dasatinib are hyper-optimized for specific clinical endpoints (potency <10 nM, high metabolic stability), the 3,6-diphenyl probe offers a broader, multi-target profile useful for phenotypic screening and understanding scaffold promiscuity. This guide compares its mechanistic and functional performance against clinical standards.
Chemical & Mechanistic Profile
The Compound: 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine[1][2][3][4]
Primary Mechanism: ATP-competitive inhibition (Type I Kinase Inhibitor).
Key Targets:
VEGFR-2 (KDR): Inhibits angiogenesis.
Src Family: Modulates cell migration and adhesion.
NR2F6: Identified in recent screenings as a modulator of this immune checkpoint nuclear receptor.
The FDA-Approved Benchmarks
Pazopanib (Votrient): A multi-kinase inhibitor (VEGFR, PDGFR, c-Kit) used for renal cell carcinoma.
Dasatinib (Sprycel): A potent Src/Abl inhibitor for CML and ALL.
Larotrectinib (Vitrakvi): A TRK inhibitor sharing the pyrazolo[1,5-a]pyrimidine core, demonstrating the clinical utility of this scaffold.
Comparative Analysis: Probe vs. Drug
A. Potency & Selectivity Profile
The 3,6-diphenyl variant is generally less potent and less selective than its FDA counterparts. It represents the "starting point" of optimization.
Feature
3,6-Diphenyl Probe
Pazopanib (FDA Approved)
Dasatinib (FDA Approved)
Primary Target
VEGFR-2 / Src / NR2F6
VEGFR-1/2/3, PDGFR
Src, Bcr-Abl, c-Kit
Binding Mode
Type I (ATP Mimetic)
Type II (DFG-out stabilizer)
Type I (Active conformation)
IC50 (Primary)
~50 - 200 nM (Est.)
~10 nM (VEGFR-2)
< 1 nM (Src/Abl)
Selectivity
Low (Promiscuous)
Moderate (Multi-kinase)
Moderate (Pan-Src/Abl)
Solubility
Low to Moderate
Optimized (Hydrochloride salt)
Optimized (Monohydrate)
Application
Hit-to-Lead, Phenotypic Screen
Clinical Oncology
Clinical Oncology
B. Structural Logic[10][14]
The Probe (3,6-Diphenyl): The phenyl groups at positions 3 and 6 provide hydrophobic bulk that occupies the ATP-binding pocket (specifically the hydrophobic regions I and II). However, lacking solubilizing groups (like the piperazine in Dasatinib or the sulfonamide in Pazopanib), it suffers from poor pharmacokinetic (PK) properties.
The Drug (Optimization): Clinical inhibitors add hydrogen-bond donors/acceptors to interact with the "hinge region" of the kinase and solubilizing tails to improve oral bioavailability.
Mechanistic Visualization
Pathway: VEGFR-2 Inhibition
The primary utility of this scaffold is blocking the angiogenic signaling cascade.
Caption: Schematic of VEGFR-2 signaling blockade. The 3,6-diphenyl probe acts as an ATP-competitive inhibitor, preventing downstream phosphorylation of AKT and ERK.
Experimental Protocols (Self-Validating)
To objectively compare the 3,6-diphenyl probe against FDA standards, use these validated workflows.
Protocol 1: In Vitro Kinase Inhibition Assay (FRET-Based)
Objective: Determine the IC50 of the probe vs. Pazopanib against VEGFR-2.
Reagents: Recombinant human VEGFR-2 (KDR) kinase domain, Z'-LYTE™ Kinase Assay Kit (Tyr Peptide), ATP (Km concentration).
Preparation:
Dissolve 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine and Pazopanib in 100% DMSO to 10 mM.
Prepare 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Reaction:
Mix 10 µL kinase solution + 5 µL compound + 5 µL ATP/Peptide substrate in a 384-well plate.
Incubate for 60 minutes at Room Temperature (RT).
Development:
Add 10 µL Development Solution (Protease) to cleave non-phosphorylated peptide.
Incubate 60 minutes.
Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal (Ex 400 nm / Em 445 & 520 nm).
Validation: Calculate Emission Ratio (Coumarin/Fluorescein). Plot % Phosphorylation vs. log[Compound].
Analysis: Normalize to VEGF-only control (100%) and Basal control (0%).
Causality: VEGF drives proliferation; effective inhibition will suppress growth to basal levels.
Synthesis & Workflow Diagram
Understanding the origin of the probe helps in designing better derivatives.
Caption: Synthetic route from simple precursors to the privileged scaffold and subsequent divergence into probes or clinical drugs.
References
Frey, R. R., et al. (2008).[10] "7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 51(13), 3777–3787. Link
Pei, Y., et al. (2002). "Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(19), 2767–2770. Link
Al-Qadhi, M. A., et al. (2025).[12] "Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors." European Journal of Medicinal Chemistry, 302, 118348. Link
US Patent 10,088,485. (2018). "Methods of screening compounds that can modulate NR2F6 by displacement of a reference ligand."[2][13] (Identifies 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine as a modulator). Link
Libardo, M. D., et al. (2021).[14] "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents." ACS Infectious Diseases, 7(2), 479–492. Link[3]
Precision Evaluation of Pyrazolo[1,5-a]pyrimidin-7-amine Analogs: A Technical Guide to In Vitro Cytotoxicity
Executive Summary Pyrazolo[1,5-a]pyrimidin-7-amines represent a privileged scaffold in medicinal chemistry, primarily designed as bioisosteres of the adenine ring in ATP. This structural mimicry allows them to function a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pyrazolo[1,5-a]pyrimidin-7-amines represent a privileged scaffold in medicinal chemistry, primarily designed as bioisosteres of the adenine ring in ATP. This structural mimicry allows them to function as potent ATP-competitive inhibitors against kinases such as CDK2, CDK9, Pim-1, and TrkA .
However, the evaluation of these compounds presents specific challenges.[1][2] Their lipophilic nature and specific mode of action (often cytostatic cell cycle arrest rather than immediate necrosis) render traditional colorimetric assays like MTT prone to artifacts. This guide provides an evidence-based framework for selecting and executing the correct cytotoxicity assays, ensuring data integrity for drug development pipelines.
Part 1: The Scaffold Advantage & Comparative Performance
To evaluate these analogs effectively, one must understand why they are synthesized and how they compare to established standards.
Structural Logic: The Purine Bioisostere
The pyrazolo[1,5-a]pyrimidine core mimics the purine ring of ATP but lacks the N-7 nitrogen. This subtle alteration changes the hydrogen bonding potential within the kinase hinge region, often improving selectivity over the highly conserved ATP-binding pockets of off-target kinases.
Performance Benchmarking
The following table summarizes the typical potency ranges of Pyrazolo[1,5-a]pyrimidin-7-amine analogs compared to standard clinical references.
Compound Class
Representative Drug
Target Profile
Typical IC₅₀ (Cellular)
Mechanism Note
Pyrazolo[1,5-a]pyrimidine
Dinaciclib (SCH 727965)
CDK1, CDK2, CDK5, CDK9
1–4 nM
Potent apoptosis inducer; superior metabolic stability compared to flavopiridol.
Purine Analog
Roscovitine (Seliciclib)
CDK2, CDK5
0.2 – 0.8 µM
Lower potency; requires high dosing; competitive inhibition is often weaker.
Flavonoid
Flavopiridol
Pan-CDK
20 – 100 nM
High potency but suffers from high protein binding and off-target cytotoxicity.
Novel 7-amine Analogs
Experimental Series
Pim-1, TrkA
10 – 150 nM
Critical: 7-position substitution modulates solubility and hERG liability.
Expert Insight: While Dinaciclib demonstrates the scaffold's potential for nanomolar potency, novel 7-amine analogs often struggle with hERG channel inhibition due to basic amines at the 7-position. Cytotoxicity assays must be paired with safety profiling early in the cascade.
Part 2: Assay Selection Matrix
Choosing the wrong assay for kinase inhibitors is a common source of "false" potency data.
The Problem with MTT/MTS
Tetrazolium-based assays (MTT, MTS) rely on mitochondrial dehydrogenase enzymes to convert salt into formazan dye.
The Flaw: Kinase inhibitors (especially CDKs) often arrest cells in G1/S or G2/M phases. The mitochondria remain active even though the cell is not dividing. This can lead to an underestimation of cytotoxicity (false viability signal).
Chemical Interference: Some pyrazolo-pyrimidines can chemically reduce tetrazolium salts without enzymatic activity, creating high background noise.
The Solution: ATP Luminescence (CellTiter-Glo®)
ATP monitoring is the gold standard for this scaffold.[3] ATP levels drop rapidly upon loss of membrane integrity or metabolic collapse, providing a linear correlation with viable cell number regardless of cell cycle status.
Comparison Table
Feature
ATP Luminescence (Recommended)
MTT / MTS (Traditional)
Real-Time (xCELLigence)
Endpoint
ATP Quantitation (Glow)
Metabolic Activity (Color)
Impedance (Cell Attachment)
Sensitivity
Ultra-High (<10 cells/well)
Moderate (100-1000 cells)
High
Interference
Low (Lysis step eliminates artifacts)
High (Chemical reduction risk)
None (Label-free)
Throughput
30 min (Add & Read)
4+ Hours (Incubation required)
Continuous (Days)
Cost
$
$
Part 3: Mechanism of Action Visualization
Understanding the pathway is crucial for timing your assay. Since these analogs induce apoptosis via cell cycle arrest, a 24-hour assay is often too short. 72-hour incubation is recommended to capture the full apoptotic cascade.
Figure 1: Mechanism of Action. The analog competes with ATP, blocking phosphorylation of key substrates (e.g., Rb protein), leading to cell cycle arrest and subsequent mitochondrial-mediated apoptosis.
Part 4: Validated Experimental Protocol (ATP-Luminescence)
Objective: Determine the IC₅₀ of a novel pyrazolo[1,5-a]pyrimidin-7-amine analog using a self-validating luminescent workflow.
Reagents & Preparation
Compound Stock: Dissolve analog in 100% DMSO to 10 mM. Note: Ensure complete solubility; sonicate if necessary.
Assay Medium: RPMI-1640 or DMEM + 10% FBS.
Detection Reagent: CellTiter-Glo® (Promega) or equivalent ATP-lite reagent.
Step-by-Step Workflow
Step 1: Cell Seeding (Day 0)
Harvest cells (e.g., HCT-116 or MDA-MB-231) in log phase.
Seed 3,000 – 5,000 cells/well in 96-well white-walled opaque plates.
Volume: 90 µL per well.
Control: Include "No Cell" blanks (media only) for background subtraction.
Incubate 24h at 37°C / 5% CO₂ to allow attachment.
Step 2: Compound Treatment (Day 1)
Serial Dilution: Prepare a 3-fold serial dilution of the compound in DMSO (Source Plate).
Intermediate Dilution: Transfer 1 µL of Source into 199 µL of Media (to reduce DMSO to 0.5%).
Addition: Add 10 µL of Intermediate Dilution to the 90 µL cell culture.
Final DMSO Concentration: 0.05% (Must be consistent across all wells).
Controls: Vehicle Control (0.05% DMSO only) and Positive Control (1 µM Staurosporine or 100 nM Dinaciclib).
Step 3: Incubation (Day 1 – Day 4)
Incubate for 72 hours .
Why 72h? Kinase inhibitors are often cytostatic. 24h is insufficient to distinguish between growth arrest and cell death.
Step 4: Detection (Day 4)
Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.
Do not exceed 0.5% DMSO. Check the "Intermediate Dilution" step visually for turbidity.
High Background
Edge Effect (Evaporation).
Fill outer wells with PBS (do not use for data). Use breathable seals.
Flat Dose Response
Assay duration too short.
Extend incubation from 24h to 72h to allow apoptosis to occur.
Inconsistent IC₅₀
ATP degradation.
Ensure the plate is at Room Temp before adding reagent. Cold plates inhibit the luciferase reaction.
References
Vertex AI Search. (2025). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. Link
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Link
Promega Corporation. (2014). Is Your MTT Assay Really the Best Choice? Comparison of MTT and ATP-based Assays. Promega PubHub. Link
RSC Publishing. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Link
ACS Medicinal Chemistry Letters. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Publications. Link
A Comparative Guide to Elemental Analysis Standards for 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
This guide provides a comprehensive comparison of elemental analysis standards and methodologies applicable to 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (Molecular Formula: C₁₉H₁₄N₄), a heterocyclic compound of signif...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of elemental analysis standards and methodologies applicable to 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (Molecular Formula: C₁₉H₁₄N₄), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4] For researchers, scientists, and drug development professionals, establishing the elemental integrity of such molecules is a foundational requirement for ensuring purity, confirming identity, and meeting stringent regulatory standards.
This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, offering a self-validating framework for robust analytical assessment. We will dissect the two primary pillars of elemental analysis for a pharmaceutical-grade compound: the determination of bulk composition (Carbon, Hydrogen, Nitrogen) and the quantification of trace elemental impurities.
Theoretical Composition and Bulk Elemental Analysis
The first step in elemental verification is to confirm that the bulk composition of the synthesized compound matches its theoretical formula, C₁₉H₁₄N₄. This is crucial for verifying the identity and purity of the active pharmaceutical ingredient (API).
Theoretical Elemental Composition
Element
Symbol
Atomic Mass (amu)
Count
Total Mass (amu)
Percentage (%)
Carbon
C
12.011
19
228.209
76.49%
Hydrogen
H
1.008
14
14.112
4.73%
Nitrogen
N
14.007
4
56.028
18.78%
Total
298.349
100.00%
The gold standard for determining the C, H, and N content in organic compounds is Combustion Analysis .[5] This technique, often performed using a dedicated CHN/S analyzer, provides a rapid and precise measurement of the mass fractions of these key elements.[6][7]
The Combustion Analysis Workflow
The methodology is based on the complete, high-temperature combustion of the sample in an oxygen-rich environment.[6][8]
Caption: Workflow for CHN Combustion Analysis.
Causality in Experimental Choices for Heterocycles
Vigorous Oxidation: Nitrogen-rich heterocyclic compounds like 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can be challenging to combust completely.[9] The nitrogen in the ring system requires more vigorous oxidation conditions to ensure full conversion to nitrogen gas (N₂) and its oxides. Modern analyzers often employ catalysts (e.g., tungsten trioxide) in the combustion tube to facilitate this.[7]
Reduction Step: The post-combustion gas mixture passes over heated, high-purity copper. This step is critical for reducing any nitrogen oxides (NₓOᵧ) back to elemental nitrogen (N₂), ensuring that all nitrogen from the sample is measured as a single species.[7]
Acceptance Criteria: For a new chemical entity, the experimentally determined values should typically be within ±0.4% of the theoretical values.
Trace Elemental Impurity Analysis: Adhering to Pharmacopeial Standards
For drug development professionals, controlling elemental impurities is a non-negotiable aspect of patient safety. These impurities can originate from catalysts used in synthesis, manufacturing equipment, or raw materials.[10] The governing standards are the United States Pharmacopeia (USP) chapters <232> (Elemental Impurity Limits) and <233> (Elemental Impurity Procedures), which are harmonized with the ICH Q3D guidelines.[10][11]
These standards mandate the use of modern instrumental techniques with high sensitivity and specificity, favoring Inductively Coupled Plasma (ICP) methods.[5][10]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The preferred technique for its exceptional sensitivity, capable of detecting trace elements down to parts-per-billion (ppb) levels.[10][12]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust alternative, suitable for elements at slightly higher concentrations (parts-per-million, ppm).[5][13]
Method Validation under USP <233>
USP Chapter <233> outlines a performance-based approach to method validation.[11][14] The procedure must be validated to prove it is specific, accurate, and precise for the intended sample.[15]
Zero-Exposure Standard. All open handling MUST occur within a certified Chemical Fume Hood or Powder Containment Enclosure.[1]
Minimum PPE
Double Nitrile Gloves (0.11 mm+), Lab Coat, Safety Glasses with Side Shields. Respiratory protection (N95/P100) required if handling outside containment.
Spill Response
Do NOT sweep. Dampen with inert solvent (PEG-400 or water) to prevent dust.[1] Wipe with 10% bleach followed by ethanol.
First Aid
Skin: Wash with soap/water for 15 min.[1][2] Eyes: Rinse for 15 min.[2][3] Ingestion: Seek immediate medical attention.
Part 1: Risk Assessment & Hazard Identification
Scientific Rationale:
As a member of the pyrazolo[1,5-a]pyrimidine class, 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine is structurally analogous to known kinase inhibitors (e.g., PI3K/PI4K inhibitors) [1].[1] In the absence of compound-specific toxicology data, the Precautionary Principle mandates categorizing this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1]
GHS Classification (Derived/Estimated):
Acute Toxicity, Oral (Category 3): Toxic if swallowed (H301).[3][4]
Part 2: Personal Protective Equipment (PPE) Matrix
Causality of Choice:
The lipophilic nature of the diphenyl substituents facilitates dermal absorption, while the amine functionality suggests potential for mucosal irritation. The PPE selection below creates a redundant barrier system to prevent systemic absorption.
Zone
PPE Requirement
Technical Specification
Rationale
Ocular
Safety Glasses (Side Shields)
ANSI Z87.1+ Impact Rated
Prevents projectile solids; side shields block aerosol drift.[1]
"Traffic Light" system: Change outer glove immediately upon contamination.[1] Inner glove acts as the final barrier.
Dermal (Body)
Lab Coat (High-Closure)
Poly-cotton or Tyvek (Disposable)
Tyvek required for quantities >100 mg to prevent fabric saturation.[1]
Respiratory
Engineering Control Preferred
Fume Hood > Glovebox > N95
Primary: HEPA-filtered enclosure.[1] Secondary: N95/P100 respirator if engineering controls fail.
PPE Decision Logic (Graphviz Diagram)
Caption: Decision logic for selecting engineering controls based on physical state and quantity, prioritizing containment over personal respiratory equipment.
Part 3: Operational Handling Procedures
Protocol A: Weighing & Solubilization
Objective: Prepare a stock solution (typically DMSO) without generating airborne particulates.[1]
Preparation:
Place an analytical balance inside the fume hood or powder containment enclosure.
Pre-label a scintillation vial with: Name, Concentration, Date, and User.
Static Control: Use an anti-static gun on the spatula and vial to prevent powder "fly-out" caused by the dielectric nature of the diphenyl groups.
Transfer:
Open the source container only inside the hood.[5]
Transfer the solid using a disposable spatula.
Self-Validating Step: Wipe the threads of the source container with a Kimwipe dampened in methanol before recapping.[1] If the wipe shows residue, the seal was compromised.
Solubilization:
Add DMSO (Dimethyl Sulfoxide) gently down the side of the vial.
Caution: The reaction is likely exothermic; add solvent slowly.
Vortex with the cap tightly sealed .
Verification: Inspect for "fish-eyes" (undissolved gel clumps).[1] Sonication (5 mins at 40 kHz) may be required for complete dissolution due to the rigid pyrazolopyrimidine core [2].
Protocol B: Waste Disposal & Deactivation
Objective: Irreversibly destroy biological activity before disposal.
Collect in "Halogenated/Organic" waste stream.[1] Do NOT pour down sink.
Deactivation Solution
10% Sodium Hypochlorite (Bleach) + 1% NaOH. The oxidative cleavage of the pyrimidine ring destroys the pharmacophore. Allow 30 min contact time.
Part 4: Emergency Response Scenarios
Scenario 1: Powder Spill (> 10 mg)
Workflow:
Evacuate: Clear the immediate area (radius 3m).
PPE Upgrade: Don N95/P100 respirator and Tyvek sleeves.
Dampen: Gently mist the powder with PEG-400 or water.[1] Reason: Dry sweeping generates aerosols (H330 risk).
Absorb: Use chemically inert absorbent pads.
Decontaminate: Wash surface with 10% Bleach → Water → 70% Ethanol.
Spill Response Logic (Graphviz Diagram)
Caption: Step-by-step logic for containing and neutralizing spills, emphasizing aerosol suppression for powders.
References
PubChem. Pyrazolo(1,5-a)pyrimidin-7-amine, 3-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)-2,5-dimethyl-N-propyl-.[1] National Library of Medicine. Available at: [Link][1]
CDC/NIOSH. Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. Centers for Disease Control and Prevention.[6] Available at: [Link][1]